molecular formula C17H19N3O3 B14491744 N,N'-Diethyl-N-(2-nitrophenyl)-N'-phenylurea CAS No. 64181-79-9

N,N'-Diethyl-N-(2-nitrophenyl)-N'-phenylurea

Cat. No.: B14491744
CAS No.: 64181-79-9
M. Wt: 313.35 g/mol
InChI Key: GCTCMNPRTASRSE-UHFFFAOYSA-N
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Description

N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of both nitrophenyl and phenyl groups attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea typically involves the reaction of N,N’-diethylurea with 2-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: N,N’-diethylurea is prepared by reacting diethylamine with phosgene.

    Step 2: The prepared N,N’-diethylurea is then reacted with 2-nitroaniline in the presence of a catalyst such as triethylamine.

    Step 3: The reaction mixture is heated to a specific temperature (usually around 80-100°C) for several hours to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Sodium methoxide, methanol as a solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as a solvent.

Major Products Formed

    Reduction: N,N’-Diethyl-N-(2-aminophenyl)-N’-phenylurea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Diethylamine, aniline, carbon dioxide.

Scientific Research Applications

N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce nitrophenyl and phenyl groups into target molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the phenyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Diethyl-N-(4-nitrophenyl)-N’-phenylurea: Similar structure but with the nitro group at the 4-position.

    N,N’-Diethyl-N-(2,4-dinitrophenyl)-N’-phenylurea: Contains an additional nitro group at the 4-position.

    N,N’-Diethyl-N-(2-nitrophenyl)-N’-methylurea: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

N,N’-Diethyl-N-(2-nitrophenyl)-N’-phenylurea is unique due to the specific positioning of the nitro group at the 2-position, which can influence its reactivity and interaction with molecular targets. This positional specificity can lead to distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

64181-79-9

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

1,3-diethyl-1-(2-nitrophenyl)-3-phenylurea

InChI

InChI=1S/C17H19N3O3/c1-3-18(14-10-6-5-7-11-14)17(21)19(4-2)15-12-8-9-13-16(15)20(22)23/h5-13H,3-4H2,1-2H3

InChI Key

GCTCMNPRTASRSE-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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